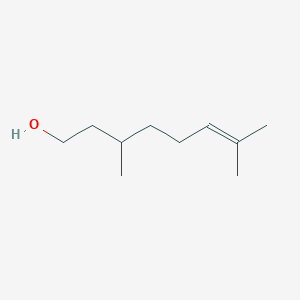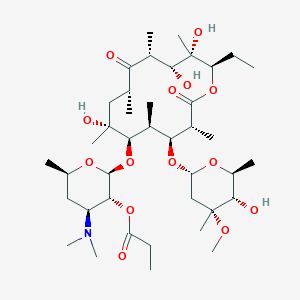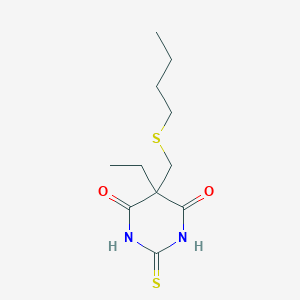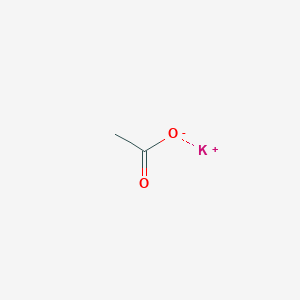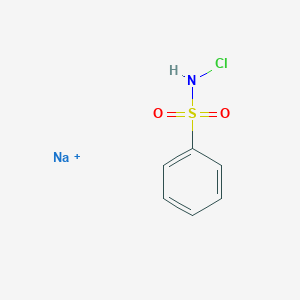
Chloramin B
Übersicht
Beschreibung
Chloramines, including Chloramine B, are important class of compounds widely studied for their oxidative microbicidal, cytotoxic, and cytolytic activities. They are generated from the reaction of hypochlorous acid (HOCl) or other chlorinating agents with primary and secondary amines. These compounds play a significant role in biological systems and are used in various chemical processes due to their unique chemical properties (Thomas, Grisham, & Jefferson, 1986).
Synthesis Analysis
Chloramine B is synthesized from aqueous ammonia and sodium hypochlorite solutions, demonstrating its application as an ambiphilic nitrogen source in continuous-flow synthesis. The continuous-flow method provides a safer and more reliable approach for handling chloramine B compared to traditional batch synthesis, which is limited due to its unstable and hazardous nature (Danahy et al., 2020).
Molecular Structure Analysis
The molecular structure of chloramine-related compounds has been characterized through various experimental and theoretical methods. For example, studies have detailed the vibrational spectral bands and provided insights into the thermodynamics and electron-transfer properties, highlighting their potential as photo-responsive materials (Sun et al., 2013).
Chemical Reactions and Properties
Chloramine B acts as an oxidizing agent in various reactions, such as the oxidation of different substrates like hydrogen peroxide, lead dioxide, and sodium sulphide. The reactions can be monitored through volumetric estimations, showcasing Chloramine B's utility in analytical applications (Singh & Sood, 1954).
Physical Properties Analysis
Chloramines, including Chloramine B, have specific physical properties that influence their stability and reactivity in different environments. These properties are crucial for their application in water treatment and disinfection processes, where their stability can significantly affect the effectiveness and formation of disinfection by-products (Vikesland, Ozekin, & Valentine, 2001).
Chemical Properties Analysis
Chloramine B and related compounds exhibit specific chemical behaviors, such as reaction with amino acids and other organic compounds. These reactions are vital for understanding their applications in analytical chemistry and their environmental impacts. Chloramine B's chemical properties, such as oxidation and reaction mechanisms, are central to its use in various chemical and biological processes (Rangaswamy, Yathirajan, & Mahadevappa, 1979).
Wissenschaftliche Forschungsanwendungen
Desinfektionsmittel in Trinkwassersystemen
Chloramin B wird häufig als Desinfektionsmittel in Trinkwasserverteilungsnetzen eingesetzt . Es ist stabiler als Chlor, was es für Systeme geeignet macht, in denen ein hohes Wasseralter auftritt . Es stellt sicher, dass das Wasser an den Wasserhähnen des Kunden mikrobiologisch sicher ist .
Zerfallsmodelle in der Wasserforschung
Es wurden umfangreiche Forschungsarbeiten zu den Zerfallsmodellen von this compound in Wassersystemen durchgeführt . Diese Modelle helfen bei einer besseren Verwaltung des Chloramin-Restgehalts .
Synthese organischer Chloramine
This compound spielt eine bedeutende Rolle bei der Synthese organischer Chloramine . Diese Verbindungen haben ein breites Spektrum an synthetischen und pharmazeutischen Anwendungen .
N-Chlorierungsmittel
This compound wird als N-Chlorierungsmittel in verschiedenen synthetischen und pharmazeutischen Anwendungen eingesetzt .
Analytisches Reagenz
Es wird auch als analytisches Reagenz in einer Vielzahl von chemischen Reaktionen verwendet .
Antipathogen
This compound wird als Antipathogen eingesetzt. Seine lytische Natur hilft bei der Zerstörung von Krankheitserregern wie Bakterien, Viren und Pilzen
Safety and Hazards
Chloramine B is harmful if swallowed and causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful to aquatic life. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Wirkmechanismus
Target of Action
Chloramine B, an organochlorine disinfectant, is primarily used for disinfection . It is known to interact with various targets, including bacteria and other microorganisms, making it effective in controlling their growth and spread .
Mode of Action
Chloramine B is formed by the reaction of chlorine and ammonia . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems . It acts by disrupting the functions of the cells of microorganisms, thereby inhibiting their growth and reproduction .
Biochemical Pathways
It is known that chloramine b can cause a series of reactions, including piperazine ring opening/oxidation, cl-substitution, oh-substitution, desulfurization, and s−n bond cleavage during its disinfection process . These reactions can lead to the formation of disinfection by-products (DBPs), some of which have been identified .
Result of Action
The primary result of Chloramine B’s action is the effective disinfection of various surfaces, utensils, and water . It is capable of controlling the growth and spread of various microorganisms, thereby ensuring the safety and cleanliness of the treated areas .
Action Environment
The efficacy and stability of Chloramine B can be influenced by various environmental factors. For instance, its disinfection capacity can be affected by the pH and temperature of the environment . Moreover, its reaction with organic matter present in the environment can lead to the formation of DBPs . Therefore, the specific conditions of its use should be carefully controlled to ensure its effectiveness and minimize potential risks.
Eigenschaften
IUPAC Name |
sodium;benzenesulfonyl(chloro)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNCILYKSYKEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClNNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80-16-0 (Parent) | |
| Record name | Chloramine-B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6041763 | |
| Record name | Chloramine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |
| Record name | Chloramine-B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |
| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE POWDER | |
CAS RN |
127-52-6 | |
| Record name | Chloramine-B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloramine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMINE-B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X76DR1ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170-173 °C | |
| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Chloramine B primarily used for?
A1: Chloramine B is primarily recognized for its disinfectant and antiseptic properties. It's commonly used to eliminate bacteria, fungi, and viruses on surfaces and medical equipment. [, , , , , ]
Q2: How does Chloramine B exert its antimicrobial effect?
A2: While the exact mechanism is complex, research suggests Chloramine B disrupts microbial cell walls and interferes with essential cellular enzymes, ultimately leading to cell death. [, , ]
Q3: Are there bacteria that show resistance to Chloramine B?
A3: Yes, studies have identified strains of bacteria, including Staphylococcus aureus and Escherichia coli, that exhibit resistance to Chloramine B, potentially posing challenges in infection control. [, , ]
Q4: What influences the effectiveness of Chloramine B against biofilms?
A5: The presence of organic matter can significantly reduce the efficacy of Chloramine B against bacterial biofilms. This protective effect highlights the importance of proper cleaning before disinfection. []
Q5: What is the chemical structure of Chloramine B?
A6: Chloramine B is an N-chloro compound with the chemical name N-chlorobenzenesulfonamide sodium salt. []
Q6: What is the molecular formula and weight of Chloramine B?
A7: Its molecular formula is C6H5ClNNaO2S, and its molecular weight is 213.62 g/mol. []
Q7: Can you elaborate on the use of Chloramine B in organic synthesis?
A9: Chloramine B is a versatile reagent in organic synthesis. For instance, it can be used to synthesize oligoguanidines, which have shown promising antimicrobial activity, and it has also been explored as a chlorinating agent for various substrates. [, ]
Q8: How does Chloramine B react in acidic solutions?
A10: In acidic solutions, Chloramine B can act as an oxidizing agent. Studies have investigated its kinetics and mechanism in oxidizing alcohols like geraniol and benzyl alcohol, providing insights into its reactivity. []
Q9: How does the antimicrobial activity of Chloramine B compare to other disinfectants?
A11: Studies suggest the efficacy of Chloramine B varies depending on the microorganism and conditions. For example, it has shown comparable or higher efficacy than peracetic acid and lactic acid against certain E. coli strains. [, ]
Q10: Has Chloramine B been investigated for its potential in specific applications, such as fish preservation?
A12: Yes, research on germicidal ices for fish preservation found that ice containing Chloramine B effectively delayed spoilage, indicating its potential in food preservation. []
Q11: Are there alternative chlorinating agents to Chloramine B in industrial applications?
A13: Yes, the footwear industry is exploring water-based chlorinating agents like sodium dichloroisocyanurate (DCI) as alternatives to solvent-based Chloramine B treatments to enhance adhesion in manufacturing processes. []
Q12: What is known about the toxicity of Chloramine B?
A14: Studies indicate that high concentrations and acidic solutions of Chloramine B can be toxic. Neutralizing the solution significantly reduces its toxicity, making it comparable to other common disinfectants like chloramine T. []
Q13: Are there any environmental concerns associated with using Chloramine B?
A15: While Chloramine B is an effective disinfectant, responsible use and disposal are crucial to minimize potential environmental impacts. Research is ongoing to identify and mitigate any negative effects and develop sustainable waste management strategies. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





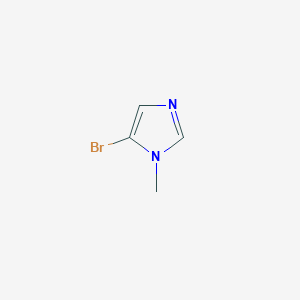
![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)


